molecular formula C16H20N4O5S2 B2862323 N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396808-34-6

N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2862323
CAS No.: 1396808-34-6
M. Wt: 412.48
InChI Key: TUHYZDXYEVPSQY-UHFFFAOYSA-N
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Description

The compound N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a heterocyclic small molecule featuring a fused thiazolo[5,4-c]pyridine core. Key structural elements include:

  • A tetrahydrofuran-2-carboxamide substituent, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl groups.

Properties

IUPAC Name

N-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S2/c1-9-14(10(2)25-19-9)27(22,23)20-6-5-11-13(8-20)26-16(17-11)18-15(21)12-4-3-7-24-12/h12H,3-8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHYZDXYEVPSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The thiazolo[5,4-c]pyridine core distinguishes this compound from simpler thiazole derivatives. For example:

  • Compound l () contains a thiazol-5-ylmethyl group but lacks the fused pyridine system, instead incorporating an oxazolidine carboxylate and benzyl group. This reduces conformational rigidity compared to the target compound .
  • Compound y () also features a thiazol-5-ylmethyl motif but includes a hydroperoxypropyl substituent, which introduces oxidative instability absent in the target compound’s dimethylisoxazole sulfonyl group .

Substituent Effects

Sulfonyl Group

The 3,5-dimethylisoxazole-4-sulfonyl group in the target compound is unique compared to:

  • Compound m (): Contains a 2-ethylthiazol-4-ylmethyl substituent, which is less electronegative and may reduce binding affinity in polar active sites .
Carboxamide Group

The tetrahydrofuran-2-carboxamide moiety contrasts with:

  • Compound l (): Features a carboxylate ester, which is more prone to hydrolysis than the carboxamide .
  • Rapa analogs (): Exhibit carbamate linkages (e.g., in regions A and B), which may alter metabolic pathways compared to the tetrahydrofuran-carboxamide’s stability .

Structural and Analytical Insights

NMR Profiling

As demonstrated in , NMR chemical shift comparisons (e.g., regions A and B in Figure 6) can localize substituent-induced changes in chemical environments . Applying this method to the target compound would likely reveal distinct shifts in regions influenced by the isoxazole sulfonyl and tetrahydrofuran groups, differentiating it from analogs like Compound 1 or 7 ().

Data Table: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Thiazolo[5,4-c]pyridine 3,5-dimethylisoxazole-4-sulfonyl, THF-2-carboxamide Sulfonyl, carboxamide
Compound l () Thiazol-5-ylmethyl Benzyl, oxazolidine carboxylate Carboxylate, ureido
Compound y () Thiazol-5-ylmethyl Hydroperoxypropyl, methyl ureido Hydroperoxy, ureido
Rapa analogs () Macrocyclic lactone Carbamate, hydroxyl groups Hydroxyl, carbamate

Research Implications

Key areas for further study include:

  • Enzymatic assays to evaluate inhibition of sulfonyl-sensitive targets (e.g., carbonic anhydrases).
  • Solubility and stability profiling to compare with analogs like Compound z () .
  • Crystallographic studies using programs like SHELXL () to resolve 3D conformations and binding modes .

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